But-2-yne-1,4-diyl dipropanoate

Description

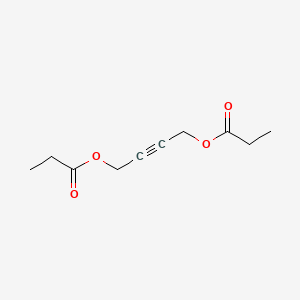

But-2-yne-1,4-diyl dipropanoate is an alkyne-based diester characterized by a central but-2-yne (C≡C) backbone with propanoate (-OCOCH2CH3) groups at the 1 and 4 positions. These compounds are typically synthesized via esterification of but-2-yne-1,4-diol precursors with appropriate acylating agents. The triple bond in the but-2-yne backbone imparts rigidity and influences reactivity, making such derivatives valuable in coordination chemistry and organic synthesis .

Properties

CAS No. |

1573-12-2 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-propanoyloxybut-2-ynyl propanoate |

InChI |

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4,7-8H2,1-2H3 |

InChI Key |

JBRUDSKEXVBRNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC#CCOC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-yne-1,4-diyl dipropanoate typically involves the esterification of but-2-yne-1,4-diol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can also be employed to improve the reaction rate and selectivity. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diyl dipropanoate can undergo various chemical reactions, including:

Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of but-2-yne-1,4-diyl dipropanol.

Substitution: Formation of amides or ethers depending on the nucleophile used.

Scientific Research Applications

But-2-yne-1,4-diyl dipropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: Utilized in the production of polymers and resins due to its reactive ester groups.

Mechanism of Action

The mechanism of action of but-2-yne-1,4-diyl dipropanoate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release but-2-yne-1,4-diol and propanoic acid. The triple bond can participate in cycloaddition reactions, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key properties of but-2-yne-1,4-diyl dipropanoate (inferred) with its analogs:

Key Observations :

- Phenylcarbonate derivatives (e.g., BbcCl) exhibit aromatic interactions, as evidenced by NMR signals at δ 7.21–7.39 .

- Synthesis: Diacetate and dipropanoate derivatives are synthesized via similar routes (e.g., acylation of but-2-yne-1,4-diol), while phenylcarbonates require reaction with phenyl chloroformate .

Coordination Chemistry :

- Diacetate Complexes: But-2-yne-1,4-diyl diacetate forms rare dicobalt complexes (e.g., [(4-diacetoxybut-2-yne)-hexacarbonyl-dicobalt]), where the alkyne backbone bridges two cobalt atoms in a distorted octahedral geometry . These complexes are notable for their structural novelty, as only one such example exists in the Cambridge Structural Database .

- Propanoate/Bromo-Methylpropanoate Derivatives: But-2-yne-1,4-diyl bis(2-bromo-2-methylpropanoate) forms dicobalt complexes with similar Co₂C₂ cores but modified electronic properties due to bromine substituents, which may influence catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.